molecular formula C10H11ClF2O2S B2470072 4,4-Difluoro-2-phenylbutane-1-sulfonyl chloride CAS No. 2253631-55-7

4,4-Difluoro-2-phenylbutane-1-sulfonyl chloride

Cat. No.: B2470072
CAS No.: 2253631-55-7
M. Wt: 268.7
InChI Key: UYSYEMGLAFKFBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4-Difluoro-2-phenylbutane-1-sulfonyl chloride is a chemical compound with the molecular formula C10H11ClF2O2S and a molecular weight of 268.71 g/mol . It is characterized by the presence of two fluorine atoms, a phenyl group, and a sulfonyl chloride functional group. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 4,4-Difluoro-2-phenylbutane-1-sulfonyl chloride typically involves the reaction of 4,4-Difluoro-2-phenylbutane with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

4,4-Difluoro-2-phenylbutane-1-sulfonyl chloride undergoes various chemical reactions, including:

Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and reducing agents (e.g., lithium aluminum hydride). The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 4,4-Difluoro-2-phenylbutane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This functional group is highly electrophilic, making it susceptible to nucleophilic attack. The resulting products depend on the nature of the nucleophile and the reaction conditions. The molecular targets and pathways involved are primarily related to the formation of sulfonamide, sulfonate ester, or sulfonate thioester derivatives .

Comparison with Similar Compounds

4,4-Difluoro-2-phenylbutane-1-sulfonyl chloride can be compared with other sulfonyl chloride compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of both fluorine atoms and a phenyl group, which confer distinct chemical properties and reactivity.

Properties

IUPAC Name

4,4-difluoro-2-phenylbutane-1-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClF2O2S/c11-16(14,15)7-9(6-10(12)13)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYSYEMGLAFKFBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC(F)F)CS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClF2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.